molecular formula C11H18N2O B8415241 (Methylethyl)(3-(3-pyridyloxy)propyl)amine

(Methylethyl)(3-(3-pyridyloxy)propyl)amine

Cat. No. B8415241
M. Wt: 194.27 g/mol
InChI Key: RJINERDOCDQDLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Methylethyl)(3-(3-pyridyloxy)propyl)amine is a useful research compound. Its molecular formula is C11H18N2O and its molecular weight is 194.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Methylethyl)(3-(3-pyridyloxy)propyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Methylethyl)(3-(3-pyridyloxy)propyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(Methylethyl)(3-(3-pyridyloxy)propyl)amine

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

N-propan-2-yl-3-pyridin-3-yloxypropan-1-amine

InChI

InChI=1S/C11H18N2O/c1-10(2)13-7-4-8-14-11-5-3-6-12-9-11/h3,5-6,9-10,13H,4,7-8H2,1-2H3

InChI Key

RJINERDOCDQDLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCCOC1=CN=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 3-chloro-1-(3-pyridyloxy)propane (0.80 g, 4.66 mmol) was dissolved in methanol (25 mL) and added to diisopropylamine (25 mL) in a heavy-walled glass pressure-tube apparatus. The tube was sealed and the mixture was stirred and heated at 100° C. (oil bath temperature) for 4 h. After cooling, the mixture was concentrated by rotary evaporation. Saturated NaCl solution (10 mL) was added to the residue, and the solution (pH 6) was extracted with ether (3×25 mL) to remove impurities. The aqueous layer was basified to pH 10 with 10% NaOH solution, and the mixture was extracted with chloroform (4×25 mL). The combined chloroform extracts were dried (Na2SO4), filtered, and concentrated by rotary evaporation to a residue that was dried briefly under high vacuum to give 0.531 g (58.6%) of a dark-brown oil. The compound exhibits a Ki of 8500 nM. The compound exhibits neurotransmitter release of 16 percent.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Yield
58.6%

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